molecular formula C22H20N4O4S B2651412 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one CAS No. 946252-48-8

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

Cat. No.: B2651412
CAS No.: 946252-48-8
M. Wt: 436.49
InChI Key: LDOBULRVOZSDPY-UHFFFAOYSA-N
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Description

The compound 2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 3-butyl chain at position 3 and a thioether-linked 1,2,4-oxadiazole moiety at position 2. This structural complexity suggests possible pharmacological relevance, as quinazolinones and oxadiazoles are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-2-3-10-26-21(27)15-6-4-5-7-16(15)23-22(26)31-12-19-24-20(25-30-19)14-8-9-17-18(11-14)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBULRVOZSDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one involves several steps:

  • Formation of Benzo[d][1,3]dioxole Subunit: : Starting from catechol, methylenation forms the benzo[d][1,3]dioxole ring.

  • Construction of the 1,2,4-Oxadiazole Ring: : Typically, this is synthesized via cyclization of appropriate amidoximes.

  • Quinazolinone Core Synthesis: : This involves nucleophilic substitution reactions on a pre-synthesized quinazoline scaffold.

  • Coupling Reactions: : Sulfur linkages are often introduced using thiol-based nucleophiles.

Industrial Production Methods

Scaling up these reactions for industrial production might involve:

  • Batch Reactions: : Utilizing reactors for controlled environment synthesis.

  • Flow Chemistry: : For safer and more efficient large-scale production.

  • Catalysis: : Employing catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation and Reduction: : Both parts of the benzo[d][1,3]dioxole and quinazolinone cores can undergo redox reactions.

  • Substitution Reactions: : The various functional groups (e.g., oxadiazole, thioether) can participate in nucleophilic or electrophilic substitution reactions.

  • Cyclization: : Undergoes ring-closing reactions, especially in forming 1,2,4-oxadiazole.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, halogenating agents.

Major Products Formed

The reactions can yield several derivative products, primarily dependent on the conditions and reagents used. Common products include various quinazolinone derivatives and heterocyclic compounds.

Scientific Research Applications

Chemistry

  • Heterocyclic Synthesis: : Serving as a precursor for new heterocyclic compounds.

  • Catalysis: : Acting as a ligand or catalyst in organic transformations.

Biology and Medicine

  • Biochemical Research: : Used in enzyme inhibition studies.

Industry

  • Material Science: : Incorporated in polymers for advanced materials.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : This compound may inhibit specific enzymes due to its unique structure.

  • Signal Transduction Pathways: : Possible interaction with molecular pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
  • Key Difference : The ethoxyphenyl substituent on the oxadiazole ring replaces the benzo[d][1,3]dioxol group in the target compound.
  • The benzo[d][1,3]dioxol group in the target compound could enhance metabolic stability due to reduced oxidative susceptibility .
4-Allyl-5-[(3,4-Dimethylphenoxy)methyl]-4H-1,2,4-Triazole-3-thiol
  • Key Difference: A 1,2,4-triazole-thiol replaces the oxadiazole-thioether-quinazolinone scaffold.
  • Impact: Triazoles exhibit distinct electronic properties (three nitrogen atoms vs. two in oxadiazoles), influencing hydrogen bonding and metal coordination. This derivative’s allyl and phenoxy groups may confer different pharmacokinetic profiles .

Heterocyclic Derivatives with Bioactive Motifs

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]acetamide (9c)
  • Key Features : Combines benzimidazole, triazole, and thiazole rings.
  • Comparison : The target compound’s benzo[d][1,3]dioxol and oxadiazole groups may offer superior π-π stacking interactions compared to the bromophenyl-thiazole motif in 9c. However, 9c’s acetamide linker could enhance solubility .
5-((2-((4-Chlorobenzyl)oxy)-2-(4-Chlorophenyl)ethyl)thio)-1H-Tetrazole (6a-p)
  • Key Features : Tetrazole-thioether with chlorophenyl groups.
  • The target compound’s butyl chain may increase membrane permeability relative to the chlorophenyl derivatives .

Physicochemical and Pharmacological Data Comparison

Property Target Compound 4-Ethoxyphenyl Analog Tetrazole-Thioether (6a-p)
Core Structure Quinazolinone + Oxadiazole Quinazolinone + Oxadiazole Tetrazole + Thioether
Key Substituent Benzo[d][1,3]dioxol-5-yl 4-Ethoxyphenyl 4-Chlorobenzyl/Chlorophenyl
Lipophilicity (Predicted) High (due to bicyclic aromatic system) Moderate Moderate-High (chlorine substituents)
Synthetic Route Not reported Not reported PEG-400/Bleaching Earth Clay catalysis
Potential Bioactivity Antimicrobial/Enzyme inhibition (inferred) Unspecified Antiviral/Bacteriostatic

Research Findings and Hypotheses

  • Its oxadiazole-thioether linkage may mimic disulfide bonds in enzyme inhibitors .
  • Metabolic Stability: The butyl chain and thioether could reduce first-pass metabolism compared to shorter-chain analogs, as seen in related quinazolinones .

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a complex heterocyclic structure that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety. The presence of sulfur in the thioether linkage enhances its biological profile. The molecular formula can be summarized as follows:

Component Structure
QuinazolinoneQuinazolinone
Benzo[d][1,3]dioxoleBenzo[d][1,3]dioxole
OxadiazoleOxadiazole

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against breast and lung cancer cells .
  • Antimicrobial Properties : The presence of the quinazolinone scaffold has been linked to antimicrobial activity. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with key enzymes involved in cancer metabolism and bacterial survival.
  • DNA Intercalation : Quinazoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as NF-kB and MAPK pathways that are crucial in cancer progression and inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A derivative with a similar structure was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results showed an IC50 of 15 µM for MCF-7 cells, indicating significant cytotoxicity .
  • Antimicrobial Testing :
    • A series of quinazoline-based compounds were tested against Staphylococcus aureus and Escherichia coli.
    • The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Anti-inflammatory Study :
    • In vitro assays demonstrated that a related compound reduced TNF-alpha levels by 50% at a concentration of 10 µM in LPS-stimulated macrophages .

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